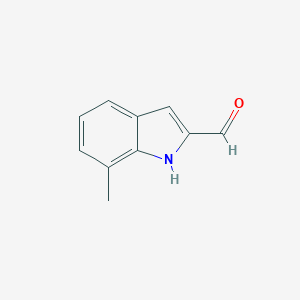

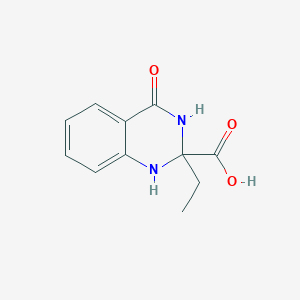

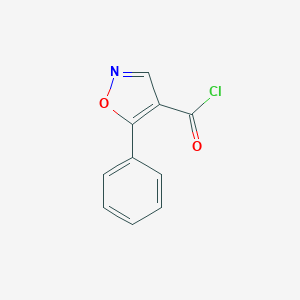

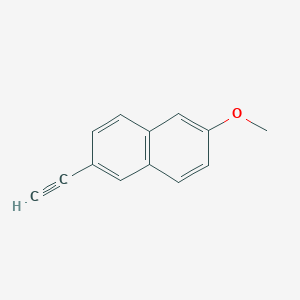

5-Phenyl-1,2-oxazole-4-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Phenyl-1,2-oxazole-4-carbonyl chloride, also known as POCl3, is a chemical compound widely used in organic synthesis. It is a colorless to yellowish liquid with a pungent odor and is highly reactive. POCl3 is commonly used as a chlorinating agent in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Mécanisme D'action

5-Phenyl-1,2-oxazole-4-carbonyl chloride acts as a chlorinating agent in organic synthesis. It reacts with various functional groups, such as alcohols, amines, and carboxylic acids, to form chlorinated products. The mechanism of the reaction involves the formation of an intermediate complex between 5-Phenyl-1,2-oxazole-4-carbonyl chloride and the functional group, followed by the substitution of the hydroxyl, amino, or carboxyl group with a chlorine atom.

Effets Biochimiques Et Physiologiques

5-Phenyl-1,2-oxazole-4-carbonyl chloride has no known biochemical or physiological effects on humans. However, it is a highly reactive and corrosive compound that can cause severe burns and respiratory irritation if not handled properly.

Avantages Et Limitations Des Expériences En Laboratoire

5-Phenyl-1,2-oxazole-4-carbonyl chloride is a highly efficient chlorinating agent that can be used in small quantities to achieve high yields of chlorinated products. It is also readily available and relatively inexpensive. However, 5-Phenyl-1,2-oxazole-4-carbonyl chloride is a highly reactive and corrosive compound that requires careful handling and storage. It should be used in a well-ventilated area, and protective clothing and equipment should be worn at all times.

Orientations Futures

5-Phenyl-1,2-oxazole-4-carbonyl chloride has a wide range of applications in organic synthesis, and future research could focus on developing new methods for its use. One area of research could be the development of new catalysts that could improve the efficiency and selectivity of 5-Phenyl-1,2-oxazole-4-carbonyl chloride reactions. Another area of research could be the use of 5-Phenyl-1,2-oxazole-4-carbonyl chloride in the synthesis of new materials, such as polymers and nanoparticles. Additionally, research could focus on the development of new synthetic routes that could reduce the environmental impact of 5-Phenyl-1,2-oxazole-4-carbonyl chloride synthesis and use.

Méthodes De Synthèse

5-Phenyl-1,2-oxazole-4-carbonyl chloride is synthesized by reacting phosphorus pentoxide (P2O5) and phosphorus trichloride (PCl3) in a 1:3 molar ratio. The reaction takes place in a reflux apparatus, and the product is distilled under reduced pressure to obtain pure 5-Phenyl-1,2-oxazole-4-carbonyl chloride.

Applications De Recherche Scientifique

5-Phenyl-1,2-oxazole-4-carbonyl chloride is widely used in scientific research for the synthesis of various organic compounds. It is used in the preparation of amides, esters, and other functional groups. 5-Phenyl-1,2-oxazole-4-carbonyl chloride is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and benzimidazoles. These compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Propriétés

Numéro CAS |

136995-29-4 |

|---|---|

Nom du produit |

5-Phenyl-1,2-oxazole-4-carbonyl chloride |

Formule moléculaire |

C10H6ClNO2 |

Poids moléculaire |

207.61 g/mol |

Nom IUPAC |

5-phenyl-1,2-oxazole-4-carbonyl chloride |

InChI |

InChI=1S/C10H6ClNO2/c11-10(13)8-6-12-14-9(8)7-4-2-1-3-5-7/h1-6H |

Clé InChI |

GRCVQCCYLUGKPI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C(C=NO2)C(=O)Cl |

SMILES canonique |

C1=CC=C(C=C1)C2=C(C=NO2)C(=O)Cl |

Synonymes |

4-Isoxazolecarbonyl chloride, 5-phenyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)